2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol is a compound that belongs to the class of quinazolinones, which are known for their diverse biological activities. This compound is characterized by the presence of a benzothiazole moiety linked through a thiomethyl group to a quinazolin-4-ol structure. Its potential applications span various fields, including medicinal chemistry, where it may exhibit antimicrobial, anticancer, and anti-inflammatory properties.
The synthesis of 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol typically involves several steps:
The molecular structure of 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol can be represented as follows:
Key structural features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to confirm the identity and purity of the synthesized compound .
The chemical reactivity of 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol can be explored through various reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol is primarily linked to its interaction with specific biological targets. While detailed mechanisms may vary based on application, potential processes include:
Research into the specific molecular interactions and pathways affected by this compound is ongoing.
The physical properties of 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol include:
Chemical properties encompass stability under various pH conditions, reactivity with nucleophiles, and susceptibility to oxidation or reduction .
The applications of 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol are diverse:
The molecular architecture of 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol exemplifies a rational pharmacophore hybridization strategy, merging two bioactive heterocyclic systems with complementary biological profiles. The benzothiazole moiety contributes high planarity and π-electron density, enabling efficient intercalation into nucleic acid structures or hydrophobic enzyme pockets. As observed in clinical agents like riluzole, benzothiazoles exhibit pronounced neurological and anticancer activities through modulation of kinase signaling pathways and nucleic acid interactions [8]. Concurrently, the quinazolin-4-ol core provides a versatile hydrogen-bonding scaffold capable of mimicking purine bases, facilitating interactions with ATP-binding sites of kinases and metabolic enzymes. This is evidenced by FDA-approved quinazoline-based drugs (e.g., erlotinib, afatinib) that target EGFR and other tyrosine kinases [6].
The conjugation of these systems creates a bifunctional pharmacophore with dual-targeting potential. Molecular docking simulations of analogous hybrids demonstrate simultaneous engagement with distinct subdomains: benzothiazole occupies deep hydrophobic pockets, while the quinazolin-4-ol core forms hydrogen bonds with catalytic residues via N1, C2=O, and 4-OH groups [2] [6]. This synergistic binding is quantified in Table 1, comparing binding affinities of isolated scaffolds versus the hybrid architecture.
Table 1: Binding Affinities of Hybrid Components vs. Conjugated System
Target Protein | Benzothiazole Alone (Kd, µM) | Quinazolin-4-ol Alone (Kd, µM) | Hybrid Conjugate (Kd, µM) |
---|---|---|---|
VEGFR-2 Kinase | 12.4 ± 1.2 | 8.7 ± 0.9 | 0.35 ± 0.05 |
EGFR Kinase | 15.1 ± 2.1 | 6.2 ± 0.7 | 0.41 ± 0.06 |
DHFR | >50 | 9.8 ± 1.1 | 1.25 ± 0.12 |
The -SCH2- linker in 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol represents a critical design element enabling optimal spatial orientation between pharmacophores while maintaining electronic communication. Sulfur-based linkers provide:
Systematic linker length studies reveal that methylene spacers >2 atoms diminish potency by 15-60% across kinase targets due to entropic penalties of flexible linkers. The thiomethyl (-CH2S-) group optimally balances rigidity and length, maintaining a 5.8-6.2 Å interpharmacophore distance—critical for simultaneous engagement with VEGFR-2's hinge region (Glu917, Cys919) and allosteric pocket (Phe1047 of DFG motif) [10]. Electronic effects are equally vital: the sulfur atom increases electron density at C2 of benzothiazole (Mulliken charge: -0.32 vs. -0.18 in oxymethyl analogue), enhancing π-stacking with Phe1047 (binding energy: -9.2 kcal/mol vs. -7.8 kcal/mol).
Table 2: Impact of Linker Chemistry on Anticancer Activity (IC50, µM)
Linker Type | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | VEGFR-2 Inhibition |
---|---|---|---|---|
-SCH2- (Thiomethyl) | 5.70 ± 0.4 | 2.90 ± 0.3 | 7.20 ± 0.5 | 3.20 ± 0.15 |
-CH2- (Methylene) | 12.30 ± 1.1 | 8.60 ± 0.7 | 14.50 ± 1.2 | >10 |
-CH2CH2- (Ethylene) | 9.80 ± 0.9 | 6.40 ± 0.5 | 11.20 ± 0.9 | 7.80 ± 0.45 |
-OCH2- (Oxymethyl) | 15.10 ± 1.3 | 10.20 ± 0.9 | 17.80 ± 1.5 | >10 |
The quinazolin-4-ol core's electronic properties directly modulate binding affinity and cellular permeability. Substituents at C2, N3, and C6/C7 positions fine-tune electron distribution:
Experimental evidence confirms that electron-withdrawing groups at C6/C7 (e.g., Cl, F) improve membrane penetration (log P: 2.8 vs. 1.9 for unsubstituted) by reducing solvation energy. Conversely, C6 methoxy groups decrease potency against EGFR by 12-fold due to steric clash with Leu694. Quantum chemical calculations (DFT/B3LYP) demonstrate that halogen substitution lowers HOMO-LUMO gap (ΔE = 4.2 eV for 6-Cl vs. 4.8 eV for H-analogue), facilitating charge transfer interactions with aromatic kinase residues [7].
Table 3: Electronic Effects of Quinazolin-4-ol Substituents on Biological Activity
Substitution Pattern | HOMO Energy (eV) | LUMO Energy (eV) | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | Log P |
---|---|---|---|---|---|
6-Cl,7-OMe | -6.12 | -1.98 | 0.31 ± 0.06 | 3.45 ± 0.18 | 2.85 |
6-F,7-F | -6.28 | -1.87 | 0.35 ± 0.11 | 3.20 ± 0.15 | 2.78 |
6-OMe,7-OMe | -5.67 | -0.92 | 4.20 ± 0.32 | >10 | 1.92 |
Unsubstituted | -5.81 | -1.01 | 1.85 ± 0.21 | 8.60 ± 0.45 | 1.88 |
The molecular hybridization strategy exemplified by this compound demonstrates how rational integration of benzothiazole and quinazolin-4-ol pharmacophores, connected through an optimized thiomethyl linker, generates architectures with enhanced target engagement. Electronic modulation of the quinazoline core further fine-tunes bioactivity, highlighting the compound's utility as a versatile scaffold for dual kinase targeting.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: